![molecular formula C17H19N3O3S B042982 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole CAS No. 142885-92-5](/img/structure/B42982.png)
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole
Overview
Description
This compound, also known as 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole, has the molecular formula C18H21N3O3S . It is a benzimidazole derivative with a molecular weight of 359.4 g/mol . The IUPAC name is 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound. This core is substituted with various functional groups, including methoxy and sulfinyl groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 359.4 g/mol . It has no hydrogen bond donors and six hydrogen bond acceptors . The XLogP3, a measure of the compound’s lipophilicity, is 2.2 .Scientific Research Applications
Antibacterial Activity
The compound 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole has been studied for its potential antibacterial activity. A series of derivatives of this compound were synthesized and evaluated against five known strains of bacteria. The results showed that some of these compounds exhibited potent antibacterial activity .
Corrosion Inhibition
Another application of this compound is in the field of corrosion inhibition. Studies have shown that this compound can be used to prevent mild steel against corrosion in hydrochloric acid solution. The effectiveness of the compound as a corrosion inhibitor was studied via electrochemical, surface, and theoretical calculation techniques .
Hepatoprotective Mechanism
The compound has also been studied for its hepatoprotective mechanism in human hepatocytes treated with H2O2. The results demonstrated that pretreatment with this compound effectively protected against cell viability loss, cell membrane damage, and caspase-3 accumulation .
Cytotoxicity Evaluation
This compound has been evaluated for its cytotoxicity against six carcinoma cell lines. It was found that most derivatives exhibited higher cytotoxicity than the original compound .
Antifungal Activities
In addition to its antibacterial properties, this compound has also been screened for its antifungal activities. A series of novel derivatives of this compound were synthesized and evaluated for their potential antifungal activities .
Synthesis of Omeprazole
The compound 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole N-Oxide is used in the synthesis of omeprazole, a medication used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger–Ellison syndrome .
Pharmaceutical Applications
Nitrogen-containing heterocyclic compounds, such as this one, are frequently present in molecules of interest in medicinal chemistry. More than 85% of all biologically active compounds are heterocycles or comprise a heterocycle, and most frequently, nitrogen heterocycles as a backbone in their complex structures .
Inducing Strobilation in Aurelia Coerulea
The compound 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole N-Oxide has been used to induce strobilation in Aurelia coerulea, a species of jellyfish .
Mechanism of Action
Target of Action
The compound, also known as “5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole N-Oxide”, is a derivative of Omeprazole . Omeprazole is a selective and irreversible proton pump inhibitor . It suppresses the final step in gastric acid production by forming a covalent bond to two sites of the (H+, K+)-ATPase enzyme system at the secretory surface of the gastric parietal cell .
Mode of Action
This compound, like Omeprazole, likely works by blocking the proton pump, H+/K+ ATPase in the stomach lining . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound reduces the acidity of the stomach, providing relief from acid-related conditions .
Biochemical Pathways
The compound affects the biochemical pathway of gastric acid production. The primary effect is the reduction of acidity in the stomach. By inhibiting the H+/K+ ATPase enzyme, the compound prevents the transport of acidic hydrogen ions into the stomach, thereby reducing the overall acidity .
Pharmacokinetics
Based on its similarity to omeprazole, it is likely to be well-absorbed in the stomach and metabolized in the liver . The compound’s bioavailability may be influenced by factors such as dosage, the presence of food in the stomach, and individual patient characteristics .
Result of Action
The primary result of the compound’s action is the reduction of gastric acidity. This can provide relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome . By reducing the acidity of the stomach, the compound can promote the healing of gastric ulcers and reduce symptoms such as heartburn and acid reflux .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of the compound. Additionally, factors such as pH and temperature can influence the stability and activity of the compound .
properties
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-20(21)15(11(2)16(10)23-4)9-24-17-18-13-6-5-12(22-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAWPOQJXCJDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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